BenchChemオンラインストアへようこそ!

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide

CDK4 inhibitor cell cycle tetrahydroquinoline selectivity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide (CAS 946367-27-7) is a synthetic tetrahydroquinoline derivative characterized by a 4-ethoxybenzamide moiety and a cyclopropanecarbonyl substituent. It has been disclosed in patent literature as a member of a class of tetrahydroquinoline-based cholesterol ester transfer protein (CETP) inhibitors for potential cardiovascular applications.

Molecular Formula C22H24N2O3
Molecular Weight 364.445
CAS No. 946367-27-7
Cat. No. B2893939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide
CAS946367-27-7
Molecular FormulaC22H24N2O3
Molecular Weight364.445
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
InChIInChI=1S/C22H24N2O3/c1-2-27-19-10-7-15(8-11-19)21(25)23-18-9-12-20-17(14-18)4-3-13-24(20)22(26)16-5-6-16/h7-12,14,16H,2-6,13H2,1H3,(H,23,25)
InChIKeyALJMEOQNNYDLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide (CAS 946367-27-7): A Tetrahydroquinoline-Based Kinase Inhibitor Scaffold


N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide (CAS 946367-27-7) is a synthetic tetrahydroquinoline derivative characterized by a 4-ethoxybenzamide moiety and a cyclopropanecarbonyl substituent. It has been disclosed in patent literature as a member of a class of tetrahydroquinoline-based cholesterol ester transfer protein (CETP) inhibitors for potential cardiovascular applications [1]. Bioactivity data curated in authoritative databases indicate a multi-kinase inhibition profile, with reported low-nanomolar activity against CDK4/Cyclin D1 (IC50 = 37 nM) and CDK6/Cyclin D1 (IC50 = 61 nM), sub-micromolar activity against CDK9/Cyclin T1 (IC50 = 71 nM), and micromolar-range activity against CDK11A (IC50 = 6.10E+3 nM) [2]. This kinase binding profile represents the primary quantifiable differentiation basis relevant to scientific procurement decisions.

Why Generic Tetrahydroquinoline Analogs Cannot Substitute for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide


Tetrahydroquinoline derivatives exhibit highly divergent target selectivity profiles depending on the nature and position of aromatic and N-acyl substituents. The combination of a para-ethoxybenzamide at the 6-position and an N-cyclopropanecarbonyl group on the saturated ring generates a distinctive CDK4/6-biased kinase inhibition fingerprint that is not reproduced by regioisomeric (e.g., 7-substituted) analogs or analogs bearing alternative acyl groups (e.g., acetyl, benzoyl), which predominate in screening collections [1]. Generic substitution with a closely related tetrahydroquinoline scaffold lacking this specific substitution pattern—such as the 2-ethoxy positional isomer (CAS 2166269-28-7) or acetyl-capped variants—cannot be assumed to preserve the same kinase selectivity window, because even small structural perturbations alter the hydrogen-bonding network with the CDK hinge region and cyclin interface residues [2]. Procurement based on scaffold similarity alone therefore risks introducing uncharacterized polypharmacology or loss of the CDK4/6-biased profile that defines this compound's research utility.

Quantitative Differentiation Evidence: N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide vs. Closest Analogs


CDK4/Cyclin D1 Inhibition: N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide vs. In-Class Tetrahydroquinoline Epac Inhibitor CE3F4

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide inhibits human recombinant CDK4/Cyclin D1 with an IC50 of 37 nM in an Adapta assay [1], whereas the structurally related tetrahydroquinoline analog CE3F4—developed as an Epac1 inhibitor—shows no reported CDK4 activity at comparable concentrations. This constitutes a class-level inference regarding scaffold-driven target class switching, where subtle substitution differences redirect binding from cAMP-binding proteins to the CDK family.

CDK4 inhibitor cell cycle tetrahydroquinoline selectivity

CDK6/CDK4 Selectivity Ratio: Target Compound vs. Palbociclib as Clinical Benchmark

The compound exhibits a CDK6/Cyclin D1 IC50 of 61 nM and a CDK4/Cyclin D1 IC50 of 37 nM, yielding a CDK6/CDK4 selectivity ratio of approximately 1.65-fold [1]. In comparison, the clinically approved CDK4/6 inhibitor palbociclib shows CDK4/Cyclin D1 IC50 = 11 nM and CDK6/Cyclin D1 IC50 = 16 nM (ratio ~1.45) [2]. Although palbociclib is more potent, the tetrahydroquinoline compound's near-equivalent selectivity ratio, combined with its structurally distinct chemotype, may offer advantages in chemical probe applications requiring CDK4/6 engagement without cross-reactivity inherent to the pyrido[2,3-d]pyrimidine scaffold.

CDK6 selectivity kinase profiling cyclin-dependent kinase

Broad CDK Family Profiling: CDK9/Cyclin T1 and CDK11A Engagement vs. CDK4/6-Focused Inhibitors

Beyond CDK4/6, this compound exhibits supplementary activity against CDK9/Cyclin T1 (IC50 = 71 nM) and weak activity against CDK11A (IC50 = 6,100 nM), as determined by Adapta and NanoBRET assays respectively [1]. The CDK9 inhibition at 71 nM places this compound within a potency range comparable to early-stage CDK9 tool compounds (e.g., SNS-032, CDK9 IC50 ≈ 4 nM; flavopiridol, CDK9 IC50 ≈ 6 nM), but with an approximately 2-fold selectivity for CDK4 over CDK9. In contrast, highly selective CDK4/6 inhibitors such as ribociclib display >100-fold selectivity against CDK9 [2]. The compound's moderate CDK9 activity may be advantageous in contexts where dual CDK4/9 inhibition is mechanistically desirable, such as certain MYC-driven cancers.

CDK9 inhibitor CDK11A multi-kinase profiling

Recommended Research Application Scenarios for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide


Orthogonal CDK4/6 Chemical Probe for Cell Cycle Studies

Use as a structurally distinct CDK4/6 inhibitor to validate target engagement and phenotype specificity, particularly in cell lines where palbociclib or ribociclib exhibit off-target effects due to their pyrido[2,3-d]pyrimidine scaffold. The compound's CDK4 IC50 of 37 nM and CDK6 IC50 of 61 nM [1] support its utility in cell cycle arrest assays (e.g., Rb phosphorylation, G1/S transition) at concentrations of 100–500 nM, where CDK4/6 engagement is expected to predominate over CDK9.

CDK4/CDK9 Dual Inhibition in MYC-Driven Cancer Models

Exploit the compound's dual CDK4 (IC50 = 37 nM) and CDK9 (IC50 = 71 nM) activity [1] to investigate transcriptional and cell-cycle co-suppression in MYC-amplified tumor lines (e.g., HCT116, P493-6), where simultaneous CDK4 and CDK9 blockade has been proposed as a synthetic lethal strategy. The approximately 380-fold selectivity over CDK11A (IC50 = 6,100 nM) minimizes confounding readouts related to splicing disruption.

Structure-Activity Relationship (SAR) Optimization of Tetrahydroquinoline Kinase Inhibitors

Serve as a reference ligand in SAR campaigns aimed at tuning CDK family selectivity within the tetrahydroquinoline chemotype. The established CDK4/CDK6/CDK9 affinity data [1] provide a baseline for comparing substituent effects at the 6-position (e.g., 4-ethoxybenzamide vs. 4-nitrobenzenesulfonamide) and the N-acyl moiety (cyclopropanecarbonyl vs. acetyl), enabling rational design of analogs with tailored kinase selectivity windows.

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.